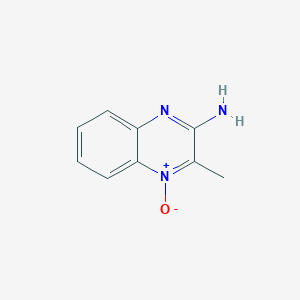![molecular formula C16H15N5O6 B14353320 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine CAS No. 93009-94-0](/img/structure/B14353320.png)
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
R1R2C=O+NH2NH2→R1R2C=NNH2+H2O
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques would be optimized for yield and purity.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
科学的研究の応用
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine would depend on its specific application. In biological systems, it might interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would be specific to the biological context.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Commonly used in the identification of carbonyl compounds.
3-Nitrophenylhydrazine: Used in various organic synthesis reactions.
Uniqueness
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine is unique due to its specific structure, which combines multiple functional groups that can participate in diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
93009-94-0 |
|---|---|
分子式 |
C16H15N5O6 |
分子量 |
373.32 g/mol |
IUPAC名 |
2,4-dinitro-N-[1-(3-nitrophenyl)butylideneamino]aniline |
InChI |
InChI=1S/C16H15N5O6/c1-2-4-14(11-5-3-6-12(9-11)19(22)23)17-18-15-8-7-13(20(24)25)10-16(15)21(26)27/h3,5-10,18H,2,4H2,1H3 |
InChIキー |
FTADXBWUCGYWNC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


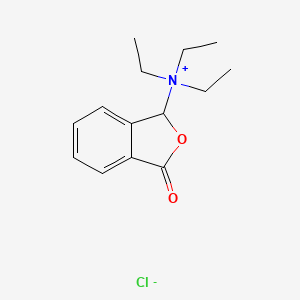
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
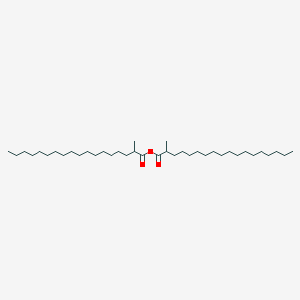
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
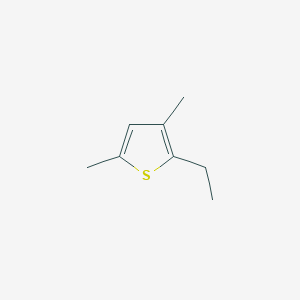
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
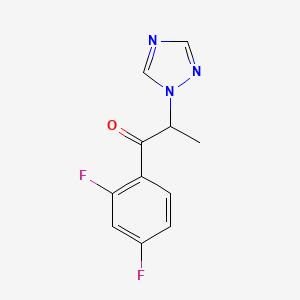
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
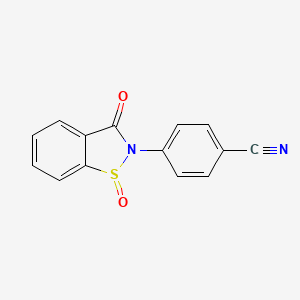
![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
